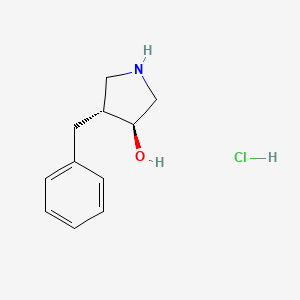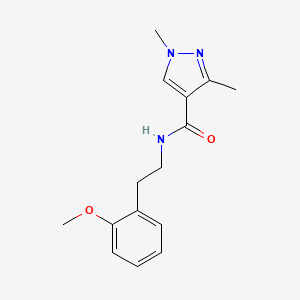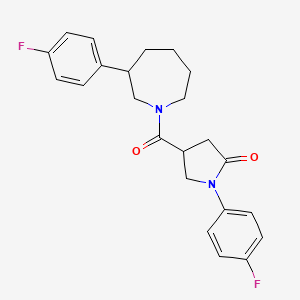
Ácido 1-(4-metoxibenzoil)-6-indolinocarboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.31. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Agentes Anticancerígenos Potenciales: Estos derivados muestran promesa como posibles agentes anticancerígenos. Sus modificaciones estructurales pueden conducir a compuestos con citotoxicidad mejorada contra las células cancerosas .
- Actividad contra el VIH-1: Estos dímeros se han investigado por su posible actividad contra el VIH-1, lo que los hace relevantes en el desarrollo de fármacos antivirales .
- Recuperación de Iones Metálicos Nobles: L se emplea para recuperar iones metálicos nobles (como Au(III), Ag(I), Pd(II) y Pt(II)) de soluciones acuosas. Se utilizan dos procesos de separación: extracción dinámica de solventes y membranas poliméricas estáticas .
Síntesis de Derivados de Estilbeno y Dihidroestilbeno
Síntesis de Dímeros de Cumarina
Recuperación de Iones Metálicos
Mecanismo De Acción
The compound also contains a methoxybenzoyl group, which could potentially influence its biological activity. For example, 4-Methoxybenzoic acid has been used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry .
Análisis Bioquímico
Biochemical Properties
1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid could potentially interact with various enzymes, proteins, and other biomolecules in the body. For instance, it might bind to certain enzymes and alter their activity, leading to changes in biochemical reactions . The nature of these interactions would depend on the specific structure and properties of the compound.
Cellular Effects
The effects of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid on cells and cellular processes would likely be diverse and complex. It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects would depend on the concentration of the compound and the specific types of cells involved.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid would involve its interactions with various biomolecules within the cell. It might bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The specific details of these interactions would depend on the structure and properties of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid could change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function. These effects would likely be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid would likely vary with different dosages. Lower dosages might have minimal effects, while higher dosages could potentially cause toxic or adverse effects . The specific effects would depend on the dosage and the specific animal model used.
Metabolic Pathways
1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid could potentially be involved in various metabolic pathways. It might interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels . The specific details would depend on the structure and properties of the compound.
Transport and Distribution
Within cells and tissues, 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid would likely be transported and distributed via specific transporters or binding proteins. It could potentially affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid would depend on various factors, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its localization could potentially affect its activity or function within cells.
Propiedades
IUPAC Name |
1-(4-methoxybenzoyl)-2,3-dihydroindole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-14-6-4-12(5-7-14)16(19)18-9-8-11-2-3-13(17(20)21)10-15(11)18/h2-7,10H,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRNZBBXERLOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=C2C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2543832.png)




![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B2543839.png)
![2,3,5,6-tetramethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2543842.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2543845.png)
![Methyl 4-[(2-bromophenoxy)methyl]benzoate](/img/structure/B2543846.png)
![1-Ethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2543847.png)
![3-[2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2543849.png)
![8-[[4-[4-[(4-Methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B2543851.png)

![N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide](/img/structure/B2543855.png)
